molecular formula C9H8ClN3 B11734700 6-Chloro-2-methylquinazolin-4-amine

6-Chloro-2-methylquinazolin-4-amine

Cat. No.: B11734700
M. Wt: 193.63 g/mol
InChI Key: SXNSVNVGMNFBAI-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, specifically, is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinazoline ring, along with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylquinazolin-4-amine can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of quinazoline, including 6-chloro-2-methylquinazolin-4-amine, exhibit significant anticancer properties. Studies have shown that compounds with a quinazoline backbone can inhibit the growth of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds derived from quinazoline structures have demonstrated IC50 values in the low micromolar range, indicating their potency as anticancer agents .

Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. In particular, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained suggest that these compounds could serve as potential candidates for developing new antibacterial agents .

Anti-inflammatory Effects
There is emerging evidence that quinazoline derivatives possess anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them attractive for further research in treating inflammatory diseases. Preliminary studies indicate that this compound could inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Quinazoline Core : Initial reactions involve the condensation of 2-amino benzamide with appropriate carbonyl compounds.
  • Chlorination : The introduction of chlorine at the 6-position is achieved through electrophilic aromatic substitution.
  • Final Amine Formation : Subsequent steps involve reduction processes to yield the final amine product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives, including this compound, revealed significant cytotoxic effects against HepG2 and MCF-7 cell lines. The study highlighted the structure-activity relationship (SAR) that contributed to enhanced anticancer activity, paving the way for further development of targeted therapies in oncology .

Case Study 2: Antimicrobial Screening

In a pharmacological evaluation involving various microbial strains, derivatives of this compound were tested for their antibacterial efficacy. Results indicated that certain modifications to the quinazoline structure improved antimicrobial activity significantly, suggesting potential applications in treating resistant bacterial infections .

Data Summary Table

Application AreaActivity TypeNotable Findings
AnticancerCytotoxicityEffective against HepG2 & MCF-7 cell lines
AntimicrobialBacterial InhibitionActive against Staphylococcus aureus
Anti-inflammatoryCytokine ModulationPotential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of a chlorine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8ClN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

SXNSVNVGMNFBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)N

Origin of Product

United States

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